3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

Solubility Enhancement Salt Selection Biological Assay Compatibility

3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride is a synthetic fluoroethyl pyrazole derivative bearing a meta-aminomethylphenol substituent. The compound belongs to a class of fluoroalkyl pyrazoles known for diverse biological activities, including pesticidal and potential therapeutic applications.

Molecular Formula C13H17ClFN3O
Molecular Weight 285.74 g/mol
Cat. No. B15113007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride
Molecular FormulaC13H17ClFN3O
Molecular Weight285.74 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1)CCF)NCC2=CC(=CC=C2)O.Cl
InChIInChI=1S/C13H16FN3O.ClH/c1-10-8-16-17(6-5-14)13(10)15-9-11-3-2-4-12(18)7-11;/h2-4,7-8,15,18H,5-6,9H2,1H3;1H
InChIKeyUJRVRWFMXDLHIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol hydrochloride: Structural Profile and Procurement Position


3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride is a synthetic fluoroethyl pyrazole derivative bearing a meta-aminomethylphenol substituent . The compound belongs to a class of fluoroalkyl pyrazoles known for diverse biological activities, including pesticidal and potential therapeutic applications [1]. It incorporates a 2-fluoroethyl group at the N-2 position of the pyrazole ring, a 4-methyl substituent, and a 3-hydroxyphenyl moiety linked via an aminomethyl bridge at the C-3 position, formulated as the hydrochloride salt (C13H17ClFN3O, MW 285.74 g/mol) . This structural arrangement differentiates it from simpler fluoroethyl pyrazole pesticides and positions it as a versatile intermediate or scaffold for medicinal chemistry and agrochemical discovery programs.

Why 3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Generic substitution among fluoroethyl pyrazole derivatives is unreliable due to the profound impact of subtle structural variations on physicochemical and biological profiles . The precise position of the phenolic hydroxyl group (meta vs. ortho), the methylation state of the pyrazole ring, and the salt form collectively govern lipophilicity, hydrogen-bonding capacity, and solubility . Even closely related regioisomers within this chemical space can exhibit divergent computed logP values and polar surface areas, directly influencing membrane permeability and target engagement . The following quantitative evidence demonstrates why this specific compound warrants prioritized evaluation over its nearest comparators.

Quantitative Differentiation Guide for 3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol Hydrochloride Against Key Comparators


Hydrochloride Salt vs. Free Base: Aqueous Solubility Differential

The hydrochloride salt form provides a substantiated solubility advantage over the free base. While direct aqueous solubility measurements for this specific compound are not reported in peer-reviewed literature, hydrochloride salt formation is a well-established pharmaceutical strategy that predictably increases aqueous solubility of amine-containing compounds by 1–3 orders of magnitude relative to the unionized free base [1]. The target compound is supplied as the hydrochloride salt (C13H17ClFN3O, MW 285.74) , whereas comparator building blocks such as 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1429417-97-9, MW 143.16) are typically provided as free bases with inherently lower aqueous solubility [2].

Solubility Enhancement Salt Selection Biological Assay Compatibility

Regioisomeric Phenol Substitution: Meta (3-) vs. Ortho (2-) Hydroxyl Positioning

The meta-substitution of the phenolic hydroxyl group in the target compound creates a distinctly different hydrogen-bonding geometry compared to its ortho-substituted isomer 2-[[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol hydrochloride (CAS 1856045-97-0) . The meta arrangement precludes intramolecular hydrogen bonding between the phenolic –OH and the aminomethyl –NH–, leaving both groups available for intermolecular interactions with biological targets. Computational property data for the target compound (free base) indicate 2 hydrogen bond donors and 3 hydrogen bond acceptors, with a topological polar surface area (TPSA) of 41.13 Ų and a computed logP of 4.17 . The ortho isomer, by contrast, can form an intramolecular six-membered ring via O–H···N hydrogen bonding, effectively reducing the number of solvent-exposed H-bond donors and altering the effective lipophilicity and target recognition profile .

Regiochemistry Phenol Isomers Hydrogen Bonding

Pyrazole Methylation Status: 4-Methyl Substitution vs. Des-Methyl Analog

The presence of a 4-methyl group on the pyrazole ring differentiates the target compound from non-methylated analogs such as 3-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)phenol (CAS 1856081-45-2) . The methyl substituent increases lipophilicity (contributing to the computed logP of 4.17 for the target compound ), whereas the des-methyl analog is expected to exhibit a lower logP by approximately 0.5–0.7 log units based on the π-value of a methyl group on aromatic heterocycles (~0.5–0.6) [1]. Additionally, the 4-methyl group blocks a potential site of oxidative metabolism on the pyrazole ring, a feature that can confer enhanced metabolic stability in biological systems, a benefit documented for methyl-substituted pyrazoles in multiple med-chem campaigns [2].

Methyl Effect Lipophilicity Metabolic Stability

Fluoroethyl Group: Lipophilic Efficiency and Metabolic Profile vs. Non-Fluorinated Alkyl Analogs

The 2-fluoroethyl substituent on the pyrazole N-2 position provides a strategic balance of lipophilicity and metabolic stability compared to non-fluorinated ethyl or larger alkyl chains. The target compound's computed logP of 4.17 reflects the moderate lipophilicity contributed by the fluoroethyl group, which is less than that of a propyl or butyl analog but greater than a simple methyl substituent . Critically, the C–F bond at the terminal position of the ethyl chain resists cytochrome P450-mediated ω-oxidation, a major clearance pathway for alkyl-substituted heterocycles [1]. Fluoroethyl pyrazole derivatives are explicitly claimed as a preferred class in pesticidal patents (US 6,451,835), where the fluoroalkyl moiety is linked to enhanced target-site penetration and metabolic residence time in arthropod systems [2].

Fluorination Lipophilic Efficiency Oxidative Metabolism

Computed Physicochemical Property Differentiation from Precursor Building Blocks

The target compound, as the full aminomethylphenol conjugate, occupies a more advanced chemical space compared to its precursor building block 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS 1429417-97-9) [1]. The precursor (MW 143.16, C6H10FN3) is a minimalist pyrazole amine with limited H-bond functionality (1 HBD, 2 HBA), whereas the target compound (free base MW 246.35, C13H16FN3O) adds a phenolic ring, an additional H-bond donor, and additional rotatable bonds through the aminomethyl linker . This expansion shifts the compound's property profile across key drug-likeness thresholds: it introduces a second H-bond donor (compliant with Lipinski's Rule of 5), increases TPSA to 41.13 Ų (improving aqueous solubility prediction), and adds conformational flexibility (5 rotatable bonds) that may facilitate induced-fit target binding . The compound has zero Rule-of-5 violations but 2 Rule-of-3 violations, classifying it as 'lead-like' rather than 'fragment-like,' an appropriate profile for hit-to-lead and lead optimization stages .

Drug-Likeness Lead-Likeness Property Forecast

Optimal Research and Industrial Application Scenarios for 3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol Hydrochloride


Agrochemical Lead Discovery: Acaricide and Insecticide Scaffold Optimization

The compound's structural alignment with patented fluoroethyl pyrazole pesticidal pharmacophores makes it a strategic scaffold for acaricide and insecticide lead optimization. Patent US 6,451,835 explicitly claims fluoroethyl pyrazoles as a preferred class for controlling mites (adulticide and ovicide), rice planthoppers, tobacco budworm, and corn rootworm, with representative compounds achieving 100% control at 100 ppm in filter-paper and foliar assays [1]. The target compound's 3-hydroxybenzylamine moiety introduces an additional H-bond donor/acceptor pair not present in the simpler patent examples, potentially enabling enhanced target binding or altered physicochemical properties for improved formulation and field performance.

Medicinal Chemistry: Phenol-Pyrazole Hybrid Library Synthesis

The combination of a phenolic head group with a fluoroalkyl pyrazole core, linked by an aminomethyl tether, creates a versatile scaffold for generating focused libraries targeting enzymes or receptors that recognize both hydrogen-bonding and lipophilic pharmacophores. The meta-phenol orientation distinguishes this compound from ortho-substituted analogs and provides unobstructed presentation of the phenolic –OH for intermolecular interactions . The hydrochloride salt ensures ready dissolution in aqueous assay buffers, facilitating high-throughput screening campaigns without the need for high DMSO concentrations.

Physicochemical Tool Compound for Structure-Activity Relationship (SAR) Studies

With computed logP of 4.17, TPSA of 41.13 Ų, and favorable Rule-of-5 compliance (0 violations), this compound occupies a balanced property space suitable for systematic SAR exploration around the aminomethylphenol-fluoroethylpyrazole chemotype . Its profile contrasts meaningfully with both smaller fragment-like precursors (e.g., 1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine) and with regioisomeric or des-methyl analogs, making it a valuable reference compound for mapping the relationships between pyrazole substitution patterns, phenolic regiochemistry, and emergent biological or physicochemical properties.

Chemical Probe Development: Fluorinated Pyrazole Mechanistic Studies

The fluoroethyl group provides a spectroscopic handle (¹⁹F NMR) for studying target binding and metabolic fate without the steric bulk of trifluoromethyl or pentafluoropropyl alternatives [2]. This compound can serve as a mechanistic probe in target engagement studies where the fluoroethyl-pyrazole core is hypothesized to interact with specific binding pockets identified through computational docking or crystallographic studies of related fluoroalkyl heterocycles.

Quote Request

Request a Quote for 3-[[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.